1-(1H-pyrrol-2-yl)ethan-1-one oxime
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Overview
Description
1-(1H-pyrrol-2-yl)ethan-1-one oxime is an organic compound with the molecular formula C6H8N2O It is a derivative of ethanone, where the oxime group is attached to the carbonyl carbon of the ethanone moiety, and the pyrrole ring is attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-pyrrol-2-yl)ethan-1-one oxime typically involves the reaction of 1-(1H-pyrrol-2-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification of the final product is achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1-(1H-pyrrol-2-yl)ethan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Scientific Research Applications
1-(1H-pyrrol-2-yl)ethan-1-one oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrol-2-yl)ethan-1-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyrrole ring can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ethyl-1H-pyrrol-3-yl)ethanone
- 1-(4-methyl-1H-pyrrol-3-yl)ethanone
- 1-(2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone
Uniqueness
1-(1H-pyrrol-2-yl)ethan-1-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyrrole ring and the oxime group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(NE)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c1-5(8-9)6-3-2-4-7-6/h2-4,7,9H,1H3/b8-5+ |
InChI Key |
NIJWUHUBFCJIHK-VMPITWQZSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=CN1 |
Canonical SMILES |
CC(=NO)C1=CC=CN1 |
Origin of Product |
United States |
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